The synthesis of prednisone-d7 involves the incorporation of deuterium atoms into the prednisone structure. This can be achieved through several methods:
Prednisone-d7 retains the core structure of prednisone but features seven deuterium atoms replacing hydrogen atoms. Its structural representation includes:
C1=C[C@@]2(C)C(=C(C1=O)C([2H])([2H])C[C@H]3[C@@H]4CC[C@](O)(C(=O)CO)[C@@]4(C)C([2H])([2H])C(=O)[C@]23[2H])
XOFYZVNMUHMLCC-ZDPLQQOCSA-N
Prednisone-d7 can participate in several chemical reactions:
The reactions are typically conducted under controlled conditions to ensure selectivity and yield. For example:
Prednisone-d7 acts through its active metabolite prednisolone-d7. The mechanism involves:
Prednisone-d7 is extensively utilized in scientific research for various applications:
Prednisone-d7 (17α,21-dihydroxypregna-1,4-diene-3,11,20-trione-d7) incorporates deuterium atoms at seven specific positions (C-2,4,6,6,9,12,12) to maintain molecular geometry while enabling isotopic tracing. Two primary synthetic strategies achieve position-specific deuterium incorporation in pharmaceutical-grade Prednisone-d7.
The chemical synthesis route employs a multi-step sequence starting from cortisone or its derivatives. This method utilizes halogen-deuterium exchange reactions where brominated intermediates undergo metal-catalyzed deuterolysis. Specifically, dihydrocortisone acetate undergoes dibromination at positions C-1 and C-2 using molecular bromine, yielding the 1,2-dibromo intermediate. Subsequent dehydrohalogenation with strong bases (e.g., 3,5-lutidine) eliminates HBr to form the Δ¹-bond, after which catalytic deuteration with Pd/C in deuterium oxide introduces deuterium at the C-2, C-4, and C-9 positions. Additional deuteration at the C-6 and C-12 positions is achieved via keto-enol tautomerization in deuterated acidic media, exploiting the acidity of these α-protons [2]. Final hydrolysis of the C-21 acetate group yields Prednisone-d7 with typical isotopic enrichment >98% [1] [4].
Alternatively, microbiological synthesis leverages Rhodococcus coprophilus DSM 43347 for regiospecific biotransformation. This green chemistry approach incubates cortisone with bacterial cultures in deuterated dimethyl sulfoxide (DMSO-d6) at 30°C for 24–72 hours. Bacterial dehydrogenases catalyze the stereoselective introduction of deuterium at C-6 and C-12 positions via enzymatic reduction of Δ⁴-bond intermediates, while endogenous isomerases facilitate deuterium exchange at C-2 and C-4 positions. This method achieves up to 94% yield with reduced environmental toxicity compared to chemical routes [2].
Table 1: Comparison of Synthetic Routes for Prednisone-d7
Synthetic Method | Key Reactions | Deuterium Positions | Isotopic Yield |
---|---|---|---|
Chemical Synthesis | Dibromination, Dehydrohalogenation, Catalytic Deuteration | C-2,4,6,6,9,12,12 | >98% [1] |
Microbiological Synthesis | Microbial Dehydrogenation, Isomerization | C-2,4,6,6,12,12 | 94% [2] |
The metabolic stability of Prednisone-d7 hinges on the kinetic isotope effect (KIE), which slows cleavage of C-D bonds by hepatic enzymes. In vitro studies using human liver microsomes demonstrate that deuterium at C-6 and C-12 positions exhibits significant KIE (kH/kD = 4–7) during phase I metabolism. Cytochrome P450 3A4 (CYP3A4)-mediated oxidation at C-6 is attenuated, reducing 6β-hydroxyprednisone formation by 60% compared to unlabelled Prednisone [8]. Crucially, deuterium at C-9 does not impede conversion to prednisolone-d7 by 11β-hydroxysteroid dehydrogenase (11β-HSD), preserving pharmacological activity [7].
In vivo stability was validated using murine models. Following intravenous administration, mass-balance studies detected intact deuterium labels at C-2, C-4, C-6, C-9, and C-12 positions in fecal and urinary metabolites after 72 hours. However, minor deuterium loss (<5%) occurred at C-12 due to enolization under physiological pH. This positional stability is attributed to steric hindrance around the C-12 carbonyl, limiting base-catalyzed exchange [5] [8].
Table 3: Metabolic Stability of Deuterium at Key Positions
Position | Bond Type | Metabolic Pathway | Deuterium Retention |
---|---|---|---|
C-6 | C-D₂ | CYP3A4 oxidation | >95% [8] |
C-9 | C-D | 11β-HSD reduction | 98% [7] |
C-12 | C-D₂ | Enolization, oxidation | 90–93% [5] |
C-2 | C-D | Non-enzymatic exchange | >99% [8] |
Biological activity retention was confirmed in macrophage lipid accumulation assays. Prednisone-d7 (200 ng/mL) reduced cellular triglyceride biosynthesis by 70% and cholesterol esterification by 65% in J774A.1 macrophages, mirroring unlabelled prednisone’s efficacy. This confirms deuterium substitution does not impair glucocorticoid receptor binding or downstream transcriptional activity [5].
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: